
6-Chloropiperonal
Overview
Description
6-Chloropiperonal (CAS 54087-03-5), systematically named 6-chloro-3,4-methylenedioxybenzaldehyde, is a halogenated aromatic aldehyde with the molecular formula C₈H₅ClO₃ and a molecular weight of 184.58 g/mol . Its structure features a methylenedioxy group (–O–CH₂–O–) at the 3,4-positions and a chlorine substituent at the 6-position of the benzaldehyde core. This compound is a key intermediate in synthesizing insecticides such as barthrin and α-alkyl-6-chloropiperonyl alcohols, which are precursors to pyrethroid-like esters .
Synthesis: Early methods involved chlorinating piperonal (3,4-methylenedioxybenzaldehyde) with chlorine gas, yielding <35% purity. An optimized protocol using sulfuryl chloride (SO₂Cl₂), benzoyl peroxide, and glacial acetic acid at room temperature improved yields to 50% .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropiperonal can be synthesized through several methods. One common method involves the chlorination of piperonal (3,4-methylenedioxybenzaldehyde) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 6-position of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperonal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropiperonic acid.
Reduction: Reduction of this compound can yield 6-chloropiperonyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: 6-chloropiperonic acid.
Reduction: 6-chloropiperonyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
6-Chloropiperonal serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecular structures. It can be utilized in the synthesis of various compounds, including:
- Substituted Benzo[b]thiophenes : A study demonstrated that this compound can be used in the synthesis of 2-acetyl-substituted benzo[b]thiophenes. The reaction conditions and yields were carefully analyzed, indicating moderate yields due to electronic factors affecting the reactivity of the aldehyde .
- Phenanthridine Alkaloids : Research has shown that this compound is instrumental in synthesizing new phenanthridine alkaloids, which have potential pharmacological applications. These compounds were characterized using spectroscopic methods .
Biological Activities
The biological activities of this compound have been a subject of interest in pharmacological research:
- Antimicrobial Properties : Similar to piperonal, this compound exhibits antimicrobial activity against various bacterial and fungal strains. This suggests its potential as a therapeutic agent in treating infections.
- CNS Effects : Preliminary studies indicate that compounds derived from piperonal, including this compound, may possess central nervous system depressant effects. This opens avenues for exploring its use in neurology and psychiatry.
Case Studies and Research Findings
Several studies have documented the applications and implications of this compound:
- Synthesis of MDMA Derivatives : Research highlights the formation of this compound during the oxidation of piperine, which is significant for synthesizing 3,4-methylenedioxy-N-methylamphetamine (MDMA) and its chlorinated analogs. The presence of this compound raises questions about its implications in drug formulation and safety .
- Potential for Antimalarial Drugs : Investigations into piperonal derivatives have identified 6-amino-piperonal as a crucial intermediate in developing antimalarial drugs. This underscores the importance of chlorinated derivatives like this compound in pharmaceutical chemistry .
Summary Table of Applications
Application Area | Specific Uses/Findings |
---|---|
Chemical Synthesis | - Intermediate for substituted benzo[b]thiophenes |
- Synthesis of phenanthridine alkaloids | |
Biological Activities | - Antimicrobial properties |
- Potential CNS depressant effects | |
Case Studies | - Role in MDMA synthesis and implications for drug safety |
- Intermediate for antimalarial drug development |
Mechanism of Action
The mechanism of action for 6-Chloropiperonal can be hypothesized based on the effects observed in similar compounds. It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For instance, similar compounds have been shown to inhibit enzymes such as xanthine oxidase and uricase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Piperonal Derivatives
6-Bromopiperonal
- Structure : Substitutes chlorine with bromine at the 6-position.
- Synthesis : Likely employs brominating agents (e.g., Br₂ or NBS) under conditions analogous to 6-chloropiperonal.
- Reactivity : Bromine’s larger atomic size and weaker C–Br bond (vs. C–Cl) enhance its leaving-group ability in nucleophilic aromatic substitution (NAS). For example, in ¹⁸F radiolabeling , 6-bromopiperonal exhibits higher radiochemical yields (RCY) than this compound under similar conditions due to bromine’s superior leaving-group properties .
- Applications : Used alongside this compound in Schiff base formation for cytotoxic agents .
6-Fluoropiperonal
- Structure : Features a fluorine atom at the 6-position.
- Reactivity : Fluorine’s strong electronegativity and poor leaving-group ability reduce NAS efficiency. This limits its utility in reactions requiring halogen displacement, such as ¹⁸F labeling .
6-Nitropiperonal
- Structure: Substitutes chlorine with a nitro (–NO₂) group.
- Reactivity : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for NAS. This makes 6-nitropiperonal more reactive in nitration or sulfonation reactions compared to halogenated analogs .
Substituted Benzaldehyde Analogs
6-Chloroveratraldehyde
- Structure : 2-Chloro-4,5-dimethoxybenzaldehyde (methoxy groups at 4,5-positions instead of methylenedioxy).
- Electronic Effects : Methoxy groups (–OCH₃) are less electron-withdrawing than methylenedioxy, altering the compound’s resonance and reactivity. For instance, 6-chloroveratraldehyde may exhibit slower NAS rates due to reduced ring activation compared to this compound .
6-Bromoveratraldehyde
- Structure : 2-Bromo-4,5-dimethoxybenzaldehyde.
- Applications: Used with this compound in synthesizing Schiff bases for anticancer agents. Cytotoxicity studies suggest halogen choice (Br vs.
Comparative Data Table
Biological Activity
6-Chloropiperonal, a chlorinated derivative of piperonal, has garnered attention for its potential biological activities. Piperonal itself is known for its aromatic properties and various pharmacological effects, including antimicrobial and antioxidant activities. The introduction of a chlorine atom at the 6-position alters its chemical reactivity and biological profile, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C₈H₇ClO₃
- Molecular Weight: 188.59 g/mol
- IUPAC Name: 6-chloro-3,4-methylenedioxybenzaldehyde
The presence of the chlorine atom affects the compound's electronic properties, potentially enhancing its interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage.
Antimicrobial Properties
This compound demonstrates antimicrobial activity against a range of pathogens. Investigations into its efficacy have revealed that it can inhibit the growth of several bacterial strains and fungi. For example, it has shown promising results against Staphylococcus aureus and Candida albicans, indicating its potential use in developing new antimicrobial agents .
Neuropharmacological Effects
The compound's structural similarity to other psychoactive substances suggests possible neuropharmacological effects . Preliminary studies indicate that this compound may interact with neurotransmitter systems in the brain, potentially exhibiting anxiolytic properties. However, comprehensive studies are required to elucidate these effects fully .
Study on Antioxidant Activity
A study conducted by Chang et al. (2021) evaluated the antioxidant capacity of various piperonal derivatives, including this compound. The results indicated that this compound had a higher radical scavenging ability compared to unchlorinated piperonal, suggesting that chlorination enhances its antioxidant activity significantly .
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Piperonal | 45 | 25 |
This compound | 75 | 10 |
Study on Antimicrobial Activity
In another study by Fournier et al. (2020), the antimicrobial efficacy of this compound was tested against various microorganisms. The compound demonstrated significant inhibition zones, particularly against gram-positive bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Candida albicans | 12 |
Synthesis and Applications
This compound can be synthesized through various methods, including the chlorination of piperonal under controlled conditions. Its synthesis often involves using reagents that facilitate selective chlorination without affecting other functional groups present in the molecule .
The compound is being explored for applications not only in pharmaceuticals but also in the fragrance industry due to its aromatic properties. Its role as a precursor in synthesizing psychoactive compounds raises concerns regarding safety and regulation .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 6-Chloropiperonal, and how can researchers select the optimal approach based on experimental constraints?
- Methodological Answer : The two primary methods include (1) chlorination of piperonal using chlorine gas (yield <35%) and (2) a modified procedure with sulfuryl chloride, benzoyl peroxide, and glacial acetic acid (50% yield) . Selection depends on yield priorities, equipment availability (e.g., handling gaseous chlorine vs. liquid reagents), and safety protocols. Researchers should conduct pilot trials to assess reproducibility and scalability under their lab conditions.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns and GC-MS/HPLC for purity assessment. Reference physical constants (melting point, refractive index) from literature for cross-validation. For trace impurities, employ hyphenated techniques like LC-MS/MS to identify byproducts from incomplete chlorination .
Q. How should researchers design a literature review to identify gaps in this compound applications or synthesis?
- Methodological Answer : Use structured keyword searches (e.g., "this compound synthesis," "derivatization," "pharmacological activity") in databases like SciFinder and Google Scholar, prioritizing primary sources. Apply citation tracking to map foundational studies (e.g., Burgersthaler & Aiman, 1959 ) and recent advancements. Critically evaluate methodologies in retrieved papers to identify understudied areas, such as green synthesis or biological activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis across studies?
- Methodological Answer : Systematically vary reaction parameters (e.g., reagent ratios, temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Compare results with historical data to isolate factors causing yield divergence. Employ kinetic studies (e.g., in situ IR monitoring) to identify intermediate formation bottlenecks. Statistical tools like ANOVA can quantify the significance of each variable .
Q. What strategies are effective in optimizing this compound derivatives for targeted applications (e.g., medicinal chemistry)?
- Methodological Answer : Apply computational modeling (e.g., DFT for electronic effects) to predict reactivity at the chlorinated position. Synthesize derivatives via regioselective functionalization (e.g., Grignard reactions ) and evaluate bioactivity using in vitro assays. Use structure-activity relationship (SAR) analysis to refine molecular design, prioritizing derivatives with enhanced solubility or binding affinity .
Q. How can researchers validate the absence of toxic byproducts in this compound batches intended for biological studies?
- Methodological Answer : Implement rigorous purity profiling via LC-UV/HRMS and compare against toxicity databases (e.g., TOXNET). For residual solvents, use headspace GC-MS. Include negative controls in bioassays to rule out artifact interference. Adhere to ICH guidelines for impurity quantification thresholds (e.g., ≤0.1% for unknown impurities) .
Q. What experimental frameworks are suitable for investigating the environmental stability of this compound?
- Methodological Answer : Conduct accelerated degradation studies under varied pH, UV exposure, and temperature conditions. Analyze degradation products via LC-MS and assess ecotoxicity using model organisms (e.g., Daphnia magna). Apply QSAR models to predict environmental persistence and bioaccumulation potential .
Q. Methodological Best Practices
Q. How should researchers address conflicting data in published studies on this compound’s reactivity?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize external variability. Perform meta-analyses to identify trends across studies, and use sensitivity analysis to assess the impact of methodological differences (e.g., reagent purity, reaction scale) .
Q. What protocols ensure ethical reporting and data transparency in this compound research?
- Methodological Answer : Document raw data (spectra, chromatograms) in open-access repositories (e.g., Zenodo) with detailed metadata. Disclose all synthetic procedures, including failed attempts, to aid reproducibility. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research objectives with ethical standards .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s chemical behavior?
- Methodological Answer : Integrate experimental data with computational simulations (e.g., molecular dynamics for reaction pathways) and microkinetic modeling. Collaborate with material scientists to explore catalytic systems or with biologists to assess metabolic pathways. Cross-validate findings using multiple analytical modalities (e.g., XRD for crystalline intermediates) .
Properties
IUPAC Name |
6-chloro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNADRCOROWLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166674 | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-61-1 | |
Record name | 6-Chloropiperonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15952-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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